

Discovery and history of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol
Cat. No.:	B185542

[Get Quote](#)

An In-Depth Technical Guide to **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol**: Synthesis, Properties, and Applications in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist Foreword

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its unique stereochemical and physicochemical properties.^{[1][2]} This saturated five-membered nitrogen heterocycle offers a three-dimensional scaffold that allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.^[1] This guide delves into a specific, yet versatile, exemplar of this structural class: **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol**. While not a therapeutic agent in itself, this compound serves as a pivotal building block in the synthesis of novel, biologically active molecules. We will explore its synthesis, key characteristics, and the rationale behind its application in drug discovery, providing researchers and drug development professionals with a comprehensive understanding of its utility.

The Strategic Importance of the Pyrrolidinylmethylphenyl Scaffold

The value of **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol** as a synthetic intermediate lies in the combination of its constituent parts: the pyrrolidine ring, the benzyl alcohol, and their

specific ortho substitution pattern.

- The Pyrrolidine Moiety: This saturated heterocycle is a common feature in FDA-approved drugs.^[3] Its non-planar, puckered conformation allows for the creation of chiral centers, enabling the synthesis of stereospecific molecules that can differentiate between biological targets.^[1] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological macromolecules.
- The Phenylmethanol Group: The benzyl alcohol portion provides a reactive handle for further chemical modifications. The hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of various pharmacophoric fragments.
- Ortho-Substitution Pattern: The placement of the pyrrolidinylmethyl group ortho to the methanol substituent creates a specific spatial arrangement that can be crucial for locking the conformation of larger molecules, thereby influencing their binding affinity and selectivity for a given target.

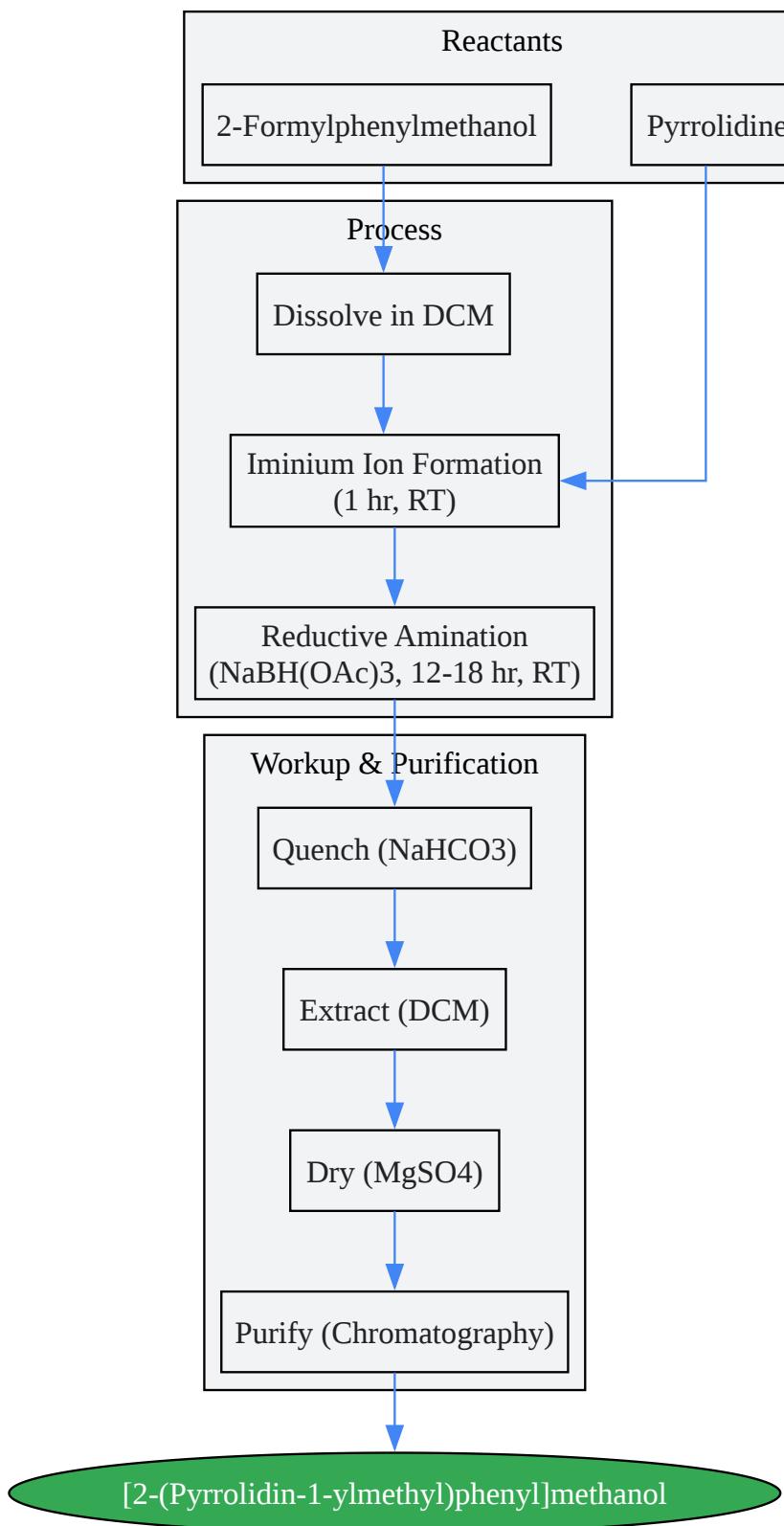
Synthesis of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol

The synthesis of this compound can be achieved through a straightforward and robust reductive amination protocol. This method is widely used in medicinal chemistry for its efficiency and high yields.

Experimental Protocol: Reductive Amination

Objective: To synthesize **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol** from 2-formylphenylmethanol and pyrrolidine.

Materials:


- 2-Formylphenylmethanol
- Pyrrolidine

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-formylphenylmethanol (1.0 eq) in dichloromethane (DCM).
- Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir at room temperature for 1 hour to form the intermediate iminium ion.
- Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir at room temperature for 12-18 hours.
- Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (3x).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

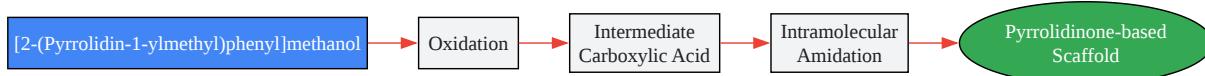
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol**.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is essential for its application in synthesis and drug design.

Property	Value	Source
CAS Number	91271-58-8	[4]
Molecular Formula	C ₁₂ H ₁₇ NO	[4]
Molecular Weight	191.27 g/mol	[4]
Boiling Point	301.8°C at 760 mmHg	[4]
Density	1.112 g/cm ³	[4]
Flash Point	139.9°C	[4]
LogP	1.71260	[4]
PSA (Polar Surface Area)	23.47 Å ²	[4]
Refractive Index	1.585	[4]


Applications in Drug Discovery and Development

The true utility of **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol** is realized in its role as a scaffold for more complex, biologically active molecules. Its structure is found within patented compounds, highlighting its importance to the pharmaceutical industry.

Case Study: Precursors to Pyrrolidine-2-one Derivatives

Derivatives of pyrrolidin-2-one are being investigated for a range of neurological disorders, including epilepsy.[\[5\]](#)[\[6\]](#) The core structure of **[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol** can be envisioned as a precursor to analogs of these compounds. For instance, oxidation of the methanol to a carboxylic acid, followed by intramolecular amidation, could, in principle, lead to lactam formation, a key step in the synthesis of certain pyrrolidinone-based drugs.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Potential synthetic route to pyrrolidinone scaffolds.

Use in the Synthesis of Receptor Agonists and Antagonists

The pyrrolidine moiety is a well-established pharmacophore for various receptors in the central nervous system. For example, derivatives of N-substituted pyrrolidinylmethyl compounds have been synthesized and evaluated as selective 5-HT1A receptor agonists.^[7] The title compound provides a ready-made scaffold to which various functionalities can be appended to explore structure-activity relationships (SAR) for a variety of biological targets.

Conclusion

[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the strategic combination of a pyrrolidine ring with a reactive benzyl alcohol moiety make it an attractive starting point for the development of novel therapeutic agents. While it may not have a storied history of discovery, its practical application in the synthesis of complex and potentially life-saving molecules solidifies its importance in the modern drug discovery landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [2-(pyrrolidin-1-ylmethyl)phenyl]methanol, CasNo.91271-58-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 5. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 6. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of [2-(Pyrrolidin-1-ylmethyl)phenyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185542#discovery-and-history-of-2-pyrrolidin-1-ylmethyl-phenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com